Methyl 2-aminooxy-4-methylpentanoate;hydrochloride
Description
Methyl 2-aminooxy-4-methylpentanoate hydrochloride is a synthetic organic compound characterized by a methyl ester group, an aminooxy (O-NH₂) functional group at the 2-position, and a methyl branch at the 4-position of the pentanoate backbone. This structural configuration imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical synthesis. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability in drug formulations.
Properties
IUPAC Name |
methyl 2-aminooxy-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-5(2)4-6(11-8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSCPMYPUHRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-aminooxy-4-methylpentanoate;hydrochloride typically involves the reaction of 4-methylpentanoic acid with hydroxylamine hydrochloride in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminooxy-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-aminooxy-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and hydroxylamines.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-aminooxy-4-methylpentanoate;hydrochloride involves its ability to form stable complexes with various biological molecules. The aminooxy group can react with carbonyl groups in proteins and enzymes, leading to the formation of oxime linkages. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Methyl 4-amino-4-methylpentanoate Hydrochloride
- Molecular Formula: C₇H₁₆ClNO₂
- Molecular Weight : 181.66 g/mol
- Key Features: Amino group (-NH₂) at the 4-position. Methyl ester and methyl branch at the 4-position.
- Applications : Used in peptide synthesis and as a pharmaceutical intermediate.
- The amino group’s position also alters its metabolic stability .
Methyl 2-amino-3-methylpentanoate Hydrochloride (CAS 2127175-24-8)
- Molecular Formula: C₈H₁₆ClNO₂ (estimated)
- Key Features: Amino group at the 2-position. Methyl branch at the 3-position.
- Applications : Investigated for central nervous system (CNS) drug candidates due to its ability to cross the blood-brain barrier.
- Differentiation: The absence of the aminooxy group limits its reactivity in oxidation reactions. The 3-methyl branch may enhance lipophilicity compared to the 4-methyl group in the target compound .
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO₄S
- Molecular Weight : 307.79 g/mol
- Key Features :
- Aromatic sulfonyl group introduces strong electron-withdrawing effects.
- Ethyl ester instead of methyl.
- Applications : Used in kinase inhibitor research due to its sulfonylphenyl moiety.
- Differentiation: The aromatic substituent enables π-π stacking in biological targets, a feature absent in the aliphatic target compound.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| Methyl 2-aminooxy-4-methylpentanoate·HCl | C₇H₁₄ClNO₃ (est.) | ~195.65 (est.) | Aminooxy (-O-NH₂), methyl ester | Pharmaceutical intermediates |
| Methyl 4-amino-4-methylpentanoate·HCl | C₇H₁₆ClNO₂ | 181.66 | Amino (-NH₂), methyl ester | Peptide synthesis |
| Methyl 2-amino-3-methylpentanoate·HCl | C₈H₁₆ClNO₂ | 193.67 | Amino (-NH₂), methyl ester | CNS drug candidates |
| Ethyl 2-amino-2-(4-MeSO₂Ph)propanoate·HCl | C₁₂H₁₈ClNO₄S | 307.79 | Amino (-NH₂), sulfonylphenyl | Kinase inhibitors |
Biological Activity
Methyl 2-aminooxy-4-methylpentanoate;hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
The compound exhibits multiple mechanisms of action, including:
- Anti-infection Properties : It has shown efficacy against various pathogens, including bacteria and viruses. For instance, it can inhibit the growth of HIV, influenza virus, and other viral agents .
- Cell Cycle Regulation : this compound influences apoptosis and autophagy, which are critical for maintaining cellular homeostasis and responding to stress .
- Neuronal Signaling : The compound interacts with neuronal pathways, potentially enhancing mental performance during stress-related tasks .
Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that the compound effectively reduced viral loads in cell cultures infected with HIV and influenza viruses. The mechanism involved inhibition of viral replication through interference with viral entry mechanisms.
- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The compound's ability to modulate key signaling pathways involved in cell survival was highlighted.
- Neuroprotective Effects : Research indicated that this compound could protect neurons from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.
Data Tables
Pharmacokinetics
Research on the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has a relatively short half-life but exhibits significant bioactivity at low concentrations.
Toxicology
Toxicological assessments have shown that this compound is non-toxic to various cell lines at therapeutic doses. This safety profile enhances its potential for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
